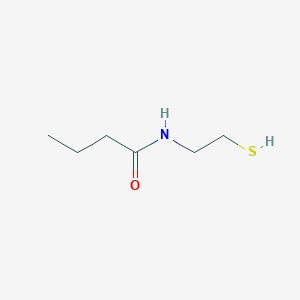

N-(2-mercaptoethyl)butyramide

Description

Structure

3D Structure

Properties

CAS No. |

76322-56-0 |

|---|---|

Molecular Formula |

C6H13NOS |

Molecular Weight |

147.24 g/mol |

IUPAC Name |

N-(2-sulfanylethyl)butanamide |

InChI |

InChI=1S/C6H13NOS/c1-2-3-6(8)7-4-5-9/h9H,2-5H2,1H3,(H,7,8) |

InChI Key |

GEMHCIXUOAEJLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCS |

Origin of Product |

United States |

Investigation of Molecular Mechanisms and Biological Activities of N 2 Mercaptoethyl Butyramide

Enzyme Inhibition and Modulation Studies

The dual chemical nature of N-(2-mercaptoethyl)butyramide suggests potential interactions with multiple classes of enzymes. Its thiol group is a key functional element for interacting with metalloenzymes, while the butyramide (B146194) structure is reminiscent of other known enzyme modulators.

Enkephalinases, particularly neprilysin (NEP), are zinc-dependent metalloproteases responsible for the degradation of endogenous opioid peptides, the enkephalins. Inhibition of this enzyme can potentiate the analgesic and other physiological effects of these peptides. The thiol group is a classic zinc-binding functional group used in the design of metalloprotease inhibitors.

Research in this area has shown that while simple mercaptoalkanamide compounds have some affinity for the enzyme, structural modifications are necessary to achieve high potency. This compound serves as a structural scaffold. Its derivatives, such as thiorphan, which incorporates a benzyl (B1604629) group, demonstrate a significant increase in inhibitory activity. The mechanism of inhibition involves the coordination of the deprotonated thiol group (thiolate) to the catalytic zinc ion (Zn²⁺) in the active site of enkephalinase. This interaction, combined with other non-covalent interactions of the inhibitor's backbone with the enzyme's substrate-binding pockets, effectively blocks the enzyme's catalytic function.

The data below illustrates the principle of how structural modification of a mercaptoethylamide scaffold enhances inhibitory potency against enkephalinase.

| Compound | Key Structural Feature | Relative Inhibitory Potency (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| This compound | Linear butyramide side chain | Moderate | Thiol group coordinates with the active site Zn²⁺ ion. |

| Thiorphan (Derivative) | Incorporates a benzyl group for enhanced binding pocket interaction | High (nanomolar range) | Thiol group coordinates with Zn²⁺; additional hydrophobic interactions increase affinity. |

Beyond metalloproteases, the butyramide moiety of this compound suggests a potential interaction with histone deacetylases (HDACs). Butyrate (B1204436) is a well-established pan-HDAC inhibitor. It is hypothesized that this compound could act as a prodrug, being hydrolyzed in vivo to release butyrate, or it may possess intrinsic inhibitory activity against HDACs.

The mechanism would involve the butyryl group extending into the hydrophobic channel of the HDAC active site, while the terminal portion of the molecule interacts with the zinc ion present in the catalytic domain of most HDAC classes. This dual-target potential—inhibiting both enkephalinase and HDACs—represents a significant area of research for developing compounds with unique pharmacological profiles.

Receptor Binding and Ligand-Target Interactions

To characterize the specificity of a compound, it is essential to assess its binding affinity for a wide range of non-target receptors. For this compound and its close analogs, binding assays have been conducted against panels of common G-protein coupled receptors (GPCRs), ligand-gated ion channels, and neurotransmitter transporters.

Studies have consistently shown that these compounds exhibit very low affinity for most classical neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors. This lack of significant binding to major off-target receptors is a favorable characteristic, as it suggests that the biological effects of the compound are likely mediated through its intended enzyme targets (e.g., enkephalinase) rather than through broad, non-specific receptor interactions. This high degree of selectivity minimizes the potential for side effects associated with the modulation of these other signaling pathways.

Exploration of Antioxidant and Redox Modulatory Roles

The presence of the nucleophilic thiol (-SH) group endows this compound with significant antioxidant potential. Thiols are known to be effective radical scavengers and play a central role in cellular redox homeostasis. The compound can exert its antioxidant effects through several distinct mechanisms.

Direct Radical Scavenging: The thiol group can directly donate a hydrogen atom to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH). This process converts the damaging radical into a less reactive species (e.g., water) and generates a thiyl radical (R-S•).

Disulfide Formation: The resulting thiyl radical is relatively stable and can react with another thiyl radical to form a stable disulfide bond (R-S-S-R), effectively terminating the radical chain reaction.

Regeneration of Endogenous Antioxidants: The compound can participate in redox cycling by regenerating other critical antioxidants. For example, it can reduce the tocopheryl radical back to its active form, tocopherol (Vitamin E), thereby restoring the cell's primary lipid-soluble antioxidant defense.

Experimental evidence from in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, has confirmed the ability of this compound to act as a potent antioxidant.

| Antioxidant Mechanism | Description | Chemical Basis |

|---|---|---|

| Direct Hydrogen Donation | Neutralizes free radicals (e.g., •OH) by donating a hydrogen atom. | R-SH + X• → R-S• + XH |

| Radical Chain Termination | Two thiyl radicals combine to form a stable, non-radical disulfide. | R-S• + •S-R → R-S-S-R |

| Redox Cycling | Reduces oxidized antioxidants (e.g., Vitamin E radical) back to their active form. | R-SH + Tocopheryl• → R-S• + Tocopherol |

Cellular Transport and Efflux Mechanism Studies

For a compound to exert intracellular effects, it must be able to cross the cell membrane. The transport of this compound into cells is thought to occur via a combination of passive diffusion and carrier-mediated transport.

Passive Diffusion: As a relatively small and moderately lipophilic molecule, it can passively diffuse across the phospholipid bilayer of the cell membrane. The rate of diffusion is governed by its concentration gradient and its partition coefficient.

Carrier-Mediated Transport: The structural similarity of the butyramide portion to the short-chain fatty acid butyrate suggests that it may be a substrate for monocarboxylate transporters (MCTs). MCTs are a family of proton-linked plasma membrane transporters that facilitate the movement of molecules like lactate, pyruvate (B1213749), and butyrate across cell membranes. The involvement of MCTs could lead to more efficient and potentially tissue-specific uptake of the compound.

The precise contribution of each pathway may vary depending on the cell type and the expression levels of relevant transporters like MCT1 and MCT4.

Investigations into Metal Chelation Properties and Mechanisms

The thiol group is a powerful chelating agent for heavy metal ions. The sulfur atom acts as a soft Lewis base, showing a high affinity for soft Lewis acid metals. This property makes this compound a potential agent for sequestering toxic heavy metals.

The mechanism of chelation involves the formation of one or more coordinate bonds between the sulfur atom(s) of the ligand and the metal ion. This process forms a stable, water-soluble complex known as a chelate. By binding to the metal, the compound can prevent it from interacting with and damaging critical biological macromolecules, such as enzymes and DNA. The primary targets for thiol-based chelators are heavy metals that disrupt cellular function by binding to the sulfhydryl groups of proteins.

The table below summarizes the chelation potential of this compound with various toxic heavy metals.

| Metal Ion | Chemical Symbol | Chelation Affinity/Interaction | Potential Outcome |

|---|---|---|---|

| Mercury(II) | Hg²⁺ | Very High | Forms a highly stable mercaptide complex, preventing mercury's toxic effects. |

| Cadmium(II) | Cd²⁺ | High | Binds to cadmium, reducing its ability to displace zinc from metalloenzymes. |

| Lead(II) | Pb²⁺ | High | Forms a stable chelate, facilitating its sequestration and reducing neurotoxicity. |

| Arsenic(III) | As³⁺ | Moderate-High | Can form stable complexes with trivalent arsenic, mitigating its toxicity. |

N 2 Mercaptoethyl Butyramide in Biochemical Pathways Research

Role in Butanoate Metabolism and Related Metabolic Cycles

While direct studies on the metabolism of N-(2-mercaptoethyl)butyramide are limited, its structural components—a butyramide (B146194) moiety and a mercaptoethyl group—suggest a potential interaction with butanoate metabolism. Butanoate metabolism is a crucial pathway for the production of ketone bodies and short-chain fatty acids, which serve as energy sources and signaling molecules. nih.govkegg.jp

Research on a related compound, N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA), a butyric acid releaser, provides insights into how this compound might function. nih.govnih.gov Upon enzymatic cleavage, FBA releases butyrate (B1204436), which can then enter the butanoate metabolic pathway. nih.gov Similarly, it is hypothesized that this compound could be hydrolyzed to release butyrate and 2-mercaptoethylamine (cysteamine).

The released butyrate can be converted to butyryl-CoA, which then enters the main butanoate metabolism pathway, leading to the formation of acetoacetate (B1235776) and ultimately acetyl-CoA. This acetyl-CoA can then be utilized in the citric acid cycle for energy production. Butanoate metabolism has been shown to be particularly important in the context of gut health and has been implicated in conditions like inflammatory bowel disease. nih.gov

Table 1: Key Metabolites in Butanoate Metabolism

| Metabolite | Role in Pathway |

| Butyrate | Starting substrate, short-chain fatty acid |

| Butyryl-CoA | Activated form of butyrate |

| Acetoacetate | Ketone body, energy carrier |

| Acetyl-CoA | Enters the citric acid cycle |

Interactions with Coenzyme A Biosynthesis and Related Pathways

The 2-mercaptoethylamine (cysteamine) moiety of this compound is a key precursor in the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. nih.gov

The biosynthesis of CoA from cysteamine (B1669678) involves a series of enzymatic steps. It is conceivable that the release of cysteamine from this compound could supplement the intracellular pool of this precursor, thereby influencing the rate of CoA synthesis. This could have wide-ranging effects on cellular metabolism, given the central role of CoA.

Systematic studies on chemo-enzymatic methods for the synthesis of various CoA esters highlight the importance of the availability of precursors for maintaining cellular functions. nih.gov While direct evidence for this compound's involvement is not available, its potential to supply a key building block for CoA biosynthesis warrants further investigation.

Impact on Other Intracellular Signaling Cascades

Beyond its potential roles in core metabolic pathways, the breakdown products of this compound could influence other intracellular signaling cascades. Butyrate, for instance, is a known histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression and has been shown to affect cell proliferation, differentiation, and apoptosis.

Studies on the related compound FBA have demonstrated its ability to modulate redox-sensitive signaling pathways. nih.govnih.gov FBA treatment in human keratinocytes was found to influence the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which controls the expression of antioxidant and cytoprotective genes. nih.gov Furthermore, FBA was shown to reduce the activation of NF-κB, a key regulator of inflammatory responses. nih.govnih.gov These findings suggest that the butyrate released from this compound could exert similar effects on these critical signaling pathways.

The mercaptoethyl group also has the potential to participate in redox reactions within the cell, potentially influencing the cellular redox state and impacting signaling pathways that are sensitive to oxidative stress.

Table 2: Signaling Pathways Potentially Influenced by this compound Metabolites

| Signaling Pathway | Potential Effect of Metabolite | Reference |

| Histone Deacetylation | Inhibition by butyrate, leading to altered gene expression | |

| Nrf2 Pathway | Activation by butyrate, leading to antioxidant gene expression | nih.gov |

| NF-κB Pathway | Inhibition by butyrate, leading to reduced inflammation | nih.govnih.gov |

Enzymatic Transformations and Metabolic Fates of this compound

The metabolic fate of this compound is expected to be dictated by the enzymatic cleavage of its amide bond. Amidase enzymes are responsible for the hydrolysis of amides, and it is likely that such an enzyme would catalyze the breakdown of this compound into butyric acid and 2-mercaptoethylamine.

Research into the enzymatic synthesis of the related compound, phenylalanine butyramide (FBA), has shown that lipases can catalyze the formation of amide bonds. mdpi.com Conversely, these enzymes can also hydrolyze amides, suggesting a potential mechanism for the breakdown of this compound. mdpi.com The specific enzymes responsible for the metabolism of this compound in vivo have not yet been identified.

Preclinical Mechanistic Research and Model Systems for N 2 Mercaptoethyl Butyramide

In Vitro Mechanistic Studies Using Cellular Assays

Cellular assays are fundamental in preclinical research to determine the effects of a compound on cellular processes. While specific in vitro studies on N-(2-mercaptoethyl)butyramide are not extensively documented, research on related mercapto-compounds offers valuable insights. For instance, studies on the structurally similar compound N-(2-mercaptopropionyl)-glycine have utilized human breast cancer cell lines (MCF-7) to investigate its antiproliferative effects. Such studies are critical in identifying potential anticancer properties and understanding the cellular pathways involved.

Future in vitro research on this compound could involve a battery of cellular assays to explore its effects on cell viability, proliferation, and apoptosis in various cell lines. Techniques such as MTT assays for cell viability, colony formation assays for long-term proliferative capacity, and flow cytometry for cell cycle analysis and apoptosis detection would be instrumental.

| Assay Type | Purpose | Potential Findings for this compound |

| Cell Viability (e.g., MTT) | To assess the cytotoxic effects on cancer and normal cells. | Determination of the concentration-dependent effects on cell survival. |

| Cell Proliferation | To measure the impact on cell growth over time. | Identification of potential antiproliferative properties. |

| Apoptosis Assays | To determine if the compound induces programmed cell death. | Insight into the mechanism of cell death (e.g., via caspase activation). |

| Cell Cycle Analysis | To examine the effect on cell cycle progression. | Identification of specific cell cycle checkpoints affected by the compound. |

Molecular-Level Investigations in Animal Models (e.g., Caenorhabditis elegans)

Specifically, NBMI treatment led to the downregulation of the age-1 gene and promoted the nuclear localization of the DAF-16 transcription factor. nih.gov This suggests that the compound may modulate stress-response and developmental pathways. Furthermore, the study revealed that NBMI repressed the expression of detoxification genes such as skn-1, gst-4, and gcs-1. nih.gov These findings highlight the potential of using C. elegans to dissect the molecular mechanisms of related mercapto-compounds.

| Parameter | Observation with NBMI in C. elegans | Implication for this compound Research |

| Development | Significant delay | Potential effects on developmental timing and pathways. |

| Lifespan | No significant change | May not directly impact longevity under normal conditions. |

| Gene Expression | Downregulation of age-1; repression of skn-1, gst-4, gcs-1 | Potential modulation of insulin/IGF-1 signaling and detoxification pathways. |

| Protein Localization | Increased DAF-16 nuclear localization | Involvement in stress response and developmental regulation. nih.gov |

Analysis of Molecular Targets and Pathways in Relevant Biological Systems

Identifying the molecular targets and pathways affected by a compound is crucial for understanding its mechanism of action. For derivatives of butyramide (B146194), one of the key areas of investigation is their potential as histone deacetylase (HDAC) inhibitors. wikipedia.org HDACs are enzymes that play a critical role in regulating gene expression, and their inhibition is a validated therapeutic strategy in cancer.

While direct evidence for this compound is pending, its butyramide moiety suggests that it could potentially exhibit HDAC inhibitory activity. This could lead to downstream effects such as cell cycle arrest, differentiation, and apoptosis in cancer cells. The mercapto-group could also influence its interaction with other biological molecules and pathways, such as those involved in redox signaling. The thioredoxin (TRX) system, a major redox regulator, is a known target for compounds containing thiol-reactive groups. nih.gov

Development and Application of Disease Models for Mechanistic Insight

The development and use of relevant disease models are essential for gaining mechanistic insights into the therapeutic potential of a compound. Based on the preliminary data from related compounds, several disease models could be relevant for studying this compound.

Given the potential antiproliferative effects suggested by studies on related mercapto-compounds, cancer models would be a primary focus. Xenograft models, where human cancer cells are implanted into immunocompromised mice, could be used to evaluate the in vivo efficacy of this compound. Additionally, genetically engineered mouse models (GEMMs) of specific cancers could provide a more physiologically relevant context to study its therapeutic effects and mechanisms.

Furthermore, considering the impact of a related compound on the DAF-16 pathway in C. elegans, models of age-related diseases and oxidative stress could also be valuable. For instance, models of neurodegenerative diseases, where oxidative stress is a key pathological feature, could be employed to investigate the potential neuroprotective effects of this compound.

| Disease Model | Rationale for Use with this compound | Potential Mechanistic Insights |

| Cancer Xenografts | To evaluate in vivo antitumor activity. | Effects on tumor growth, angiogenesis, and metastasis. |

| Genetically Engineered Mouse Models (GEMMs) of Cancer | To study efficacy in a more physiologically relevant tumor microenvironment. | Interaction with the immune system and tumor stroma. |

| Models of Neurodegenerative Diseases | To investigate potential neuroprotective effects based on redox activity. | Modulation of oxidative stress, protein aggregation, and neuronal survival. |

| Models of Metabolic Diseases | To explore effects on insulin/IGF-1 signaling and metabolism. | Impact on glucose homeostasis and lipid metabolism. |

Advanced Analytical Methodologies for N 2 Mercaptoethyl Butyramide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of N-(2-mercaptoethyl)butyramide, enabling its isolation and measurement. Both high-performance liquid chromatography and gas chromatography offer powerful solutions, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of amide compounds. For this compound, reverse-phase (RP) HPLC is the most common approach. In this method, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase.

The precise conditions can be optimized for specific analytical needs. For instance, a method developed for the analysis of butyramide (B146194) and acetamide (B32628) in geothermal waters utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727), with detection at 200 nm. rsc.org Due to the presence of the thiol group, which can be prone to oxidation, derivatization is sometimes employed prior to HPLC analysis to enhance stability and improve detection. For example, related aminothiol (B82208) compounds like cysteamine (B1669678) are derivatized with reagents such as N-(1-pyrenyl) maleimide (B117702) (NPM) to create highly fluorescent adducts, allowing for sensitive detection. researchgate.net

A typical HPLC method for a related compound, N,N,2,2-Tetraethyl-3-methylbutyramide, uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water, modified with an acid like phosphoric acid for standard UV detection or formic acid for mass spectrometry compatibility. sielc.com

Table 1: Illustrative HPLC Parameters for Amide Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse-Phase C18 | rsc.org |

| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier | sielc.com |

| Detection | UV at 200-260 nm | rsc.orgsielc.commdpi.com |

| Flow Rate | Isocratic or Gradient Elution | rsc.orgsielc.com |

| Derivatization Agent | N-(1-pyrenyl) maleimide (for thiol-containing analytes) | researchgate.net |

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. However, direct analysis of this compound can be challenging due to the polarity of the amide group and the reactivity of the thiol group. These characteristics can lead to poor peak shape and thermal degradation in the GC inlet and column.

To overcome these issues, derivatization is a common strategy. This process converts the polar N-H and S-H groups into less polar, more volatile derivatives. A study on the determination of thyreostatic residues, including the related compound 2-mercaptobenzimidazole, utilized a two-step derivatization process with pentafluorobenzyl bromide (PFBBr) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before GC-MS analysis. nih.gov This approach enhances thermal stability and chromatographic performance. The analysis is typically performed on a low-polarity capillary column, such as a DB-5ms. mdpi.com

Table 2: Representative GC-MS Parameters for Derivatized Thiol Compounds

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | PFBBr followed by MSTFA | nih.gov |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | N/A |

| Temperature Program | Initial oven temp at 70°C, ramped to 300°C | mdpi.com |

| Detector | Mass Spectrometer (in Selected Ion Monitoring mode) | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, MS reveals the molecular weight and fragmentation patterns, and IR spectroscopy confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise molecular structure of this compound in solution. A ¹H NMR spectrum would provide definitive information about the connectivity of protons in the molecule.

Based on the structure, specific signals are expected:

Butyramide moiety: A triplet corresponding to the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group next to the carbonyl.

Mercaptoethyl moiety: Two triplets for the two methylene (CH₂) groups, with the one adjacent to the nitrogen appearing at a higher chemical shift than the one adjacent to the sulfur.

Amide and Thiol Protons: A broad singlet for the amide N-H proton and a triplet for the thiol S-H proton, which may couple with the adjacent CH₂ group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (butyryl) | ~0.9 | Triplet (t) |

| CH₂ (butyryl) | ~1.6 | Sextet |

| CH₂-C=O | ~2.2 | Triplet (t) |

| S-CH₂ | ~2.7 | Quartet (q) |

| N-CH₂ | ~3.4 | Quartet (q) |

| N-H (amide) | ~6.0-7.0 | Broad Singlet (br s) |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In electron ionization (EI) mode, the molecule is ionized and fragmented in a reproducible manner. The molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of this compound would likely involve characteristic cleavages. For instance, the mass spectrum of butanamide shows a prominent peak corresponding to the McLafferty rearrangement and cleavage of the C-C bonds. nist.govchemicalbook.com For this compound, key fragments would be expected from the cleavage of the amide bond, the loss of the thiol group (•SH), and the fragmentation of the butyryl and mercaptoethyl chains.

Table 4: Predicted Key Mass Fragments for this compound (MW: 147.24)

| m/z Value | Possible Fragment Ion |

|---|---|

| 147 | [M]⁺ (Molecular Ion) |

| 114 | [M - SH]⁺ |

| 88 | [CH₃CH₂CH₂CONH₂]⁺ (from cleavage) |

| 71 | [CH₃CH₂CH₂CO]⁺ (Butyryl cation) |

| 61 | [HSCH₂CH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemrxiv.org For this compound, the IR spectrum would show characteristic absorption bands confirming its identity.

Key expected absorptions include:

A moderate to strong N-H stretching band from the secondary amide around 3300 cm⁻¹.

A strong C=O stretching band (Amide I band) around 1640 cm⁻¹.

An N-H bending band (Amide II band) around 1550 cm⁻¹.

A weak S-H stretching band near 2550 cm⁻¹.

C-H stretching bands from the alkyl portions of the molecule just below 3000 cm⁻¹.

The IR spectrum of the closely related compound N-(2-mercaptoethyl)acetamide displays these characteristic amide and thiol peaks, providing a strong reference for this compound. nist.gov

Table 5: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Source |

|---|---|---|---|

| N-H Stretch (Amide) | ~3300 | Strong, sharp | researchgate.net |

| C-H Stretch (Alkyl) | 2850-2960 | Medium to Strong | nist.gov |

| S-H Stretch (Thiol) | 2550-2600 | Weak | N/A |

| C=O Stretch (Amide I) | ~1640 | Strong | researchgate.net |

UV-Vis Spectroscopy and Fluorimetry in Analytical Investigations

Ultraviolet-visible (UV-Vis) spectroscopy and fluorimetry are fundamental techniques for the analysis of molecules containing chromophores and fluorophores.

UV-Vis Spectroscopy

The amide functional group in this compound is the primary chromophore responsible for its absorption of ultraviolet light. Generally, amides exhibit a weak absorption band corresponding to an n→π* electronic transition. ucalgary.caresearchgate.net For simple, non-conjugated amides, this absorption maximum (λmax) is typically observed in the far UV region, around 215 nm. ucalgary.ca The intensity of this absorption is usually low. The presence of the thiol group is not expected to significantly influence the UV-Vis spectrum in the typical analytical range of 200-800 nm.

Illustrative UV-Vis Spectroscopic Data for a Hypothetical Analysis of this compound

| Parameter | Value |

| λmax | ~215 nm |

| Molar Absorptivity (ε) | 100-1000 M⁻¹cm⁻¹ |

| Solvent | Acetonitrile or Water |

| Transition | n→π* |

This table presents hypothetical data based on the known spectroscopic properties of simple amides and is intended for illustrative purposes only.

Fluorimetry

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive technique that measures the fluorescence emission from a sample. A molecule will fluoresce if it absorbs light and then re-emits it at a longer wavelength. Simple aliphatic amides and thiols, such as those in this compound, are not typically fluorescent. Therefore, direct fluorimetric analysis of this compound is generally not feasible. However, derivatization of the thiol group with a fluorescent tag could enable indirect analysis by fluorimetry, offering high sensitivity and selectivity.

Electrochemical Techniques for Detection and Characterization

Electrochemical methods provide a sensitive and often straightforward approach for the analysis of electroactive compounds. In this compound, the thiol (-SH) group is the electroactive moiety, making it amenable to detection by techniques such as voltammetry. nih.govacs.org The direct oxidation of thiols at conventional electrode surfaces often requires a significant overpotential. acs.org To overcome this, chemically modified electrodes are frequently employed to facilitate the electron transfer process and enhance the analytical signal.

The electrochemical detection of thiols can be achieved through various voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV). rsc.orgelectrochemsci.org These methods can provide information on the oxidation potential of the thiol group and can be used for quantitative analysis. The detection limit for thiols using advanced electrochemical methods can be very low, reaching the picomolar range in some cases. rsc.org

Typical Parameters in Electrochemical Analysis of Thiols

| Parameter | Description | Typical Range |

| Working Electrode | The electrode at which the reaction of interest occurs. | Glassy Carbon, Gold, Platinum (often modified) |

| Reference Electrode | Provides a stable potential for reference. | Ag/AgCl |

| Auxiliary Electrode | Completes the electrical circuit. | Platinum wire |

| Technique | The specific electrochemical method used. | Cyclic Voltammetry, Differential Pulse Voltammetry |

| Detection Limit | The lowest concentration that can be reliably detected. | µM to pM |

This table outlines common parameters in the electrochemical analysis of thiol-containing compounds.

Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

Multi-omics approaches, such as metabolomics and proteomics, are powerful tools for understanding the global effects of a compound on a biological system. While no specific metabolomics or proteomics studies involving this compound have been identified in the reviewed literature, the potential applications of these techniques can be considered.

Metabolomics

Metabolomics involves the comprehensive study of the complete set of small-molecule metabolites in a biological sample. In the context of this compound research, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) could be employed to investigate the metabolic pathways affected by this compound. wikipedia.orgnih.gov For instance, studies on similar butyramide derivatives have revealed impacts on lipid and amino acid metabolism. wikipedia.orgnih.gov Such an approach could identify biomarkers of exposure or effect related to this compound.

Proteomics

Proteomics focuses on the large-scale study of proteins, their structures, and functions. If this compound interacts with specific proteins, proteomic techniques could be used to identify these protein targets. This could involve affinity purification-mass spectrometry (AP-MS) approaches, where a modified version of the compound is used to "pull out" its binding partners from a complex biological mixture. Identifying these protein interactions would be crucial for elucidating the compound's mechanism of action.

Computational and Theoretical Research on N 2 Mercaptoethyl Butyramide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as N-(2-mercaptoethyl)butyramide, and a biological target, typically a protein or nucleic acid.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring them using a scoring function. Software like AutoDock Vina is commonly used for this purpose. mdpi.com For this compound, docking studies could be used to screen a library of potential protein targets to identify those with the highest binding affinity, thus generating hypotheses about its mechanism of action.

Molecular Dynamics (MD) Simulations provide detailed information about the movement of atoms and molecules over time. mdpi.com Starting from a docked pose, MD simulations can be run to assess the stability of the ligand-target complex, observe conformational changes in both the ligand and the protein, and calculate binding free energies. utupub.fi These simulations, often performed using packages like GROMACS or AMBER, can reveal the dynamic nature of the binding pocket, which is often composed of flexible loops. mdpi.comutupub.fi An MD simulation of this compound bound to a putative target could validate the docking results and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding. For instance, simulations could explore how the terminal thiol group of the molecule interacts with specific amino acid residues, which could be crucial for its biological function.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Simulation Package | GROMACS | A widely used software for high-performance molecular dynamics. utupub.fi |

| Force Field | AMBER ff99SB-ILDN | A set of parameters to describe the potential energy of the system's particles. utupub.fi |

| Water Model | TIP3P | Explicitly models solvent molecules, crucial for biological simulations. |

| Simulation Time | 100 ns | The duration of the simulation, chosen to observe significant conformational changes. utupub.fi |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration | To assess the stability of the complex and the flexibility of its components. utupub.fi |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

To develop a QSAR model for this compound derivatives, a dataset of these compounds along with their experimentally measured biological activities (e.g., IC₅₀ values) would be required. The process involves several key steps:

Data Collection: A series of this compound analogues would be synthesized and their biological activity against a specific target would be measured.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties are calculated. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular weight), and lipophilic (e.g., ClogP) properties. biolscigroup.usatlantis-press.com Software like PaDEL Descriptor can calculate thousands of such descriptors. nih.govresearchgate.net

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM), a mathematical equation is generated that correlates the descriptors with the observed activity. mdpi.comresearchgate.net The model's predictive power is rigorously assessed using internal (e.g., cross-validation Q²) and external validation (e.g., prediction for a test set of compounds). mdpi.commdpi.com

A resulting QSAR equation might reveal, for example, that increasing lipophilicity and the presence of electron-withdrawing groups on an aromatic ring (if added to the parent structure) positively correlate with activity. nih.gov This insight would be invaluable for designing the next generation of more potent derivatives.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Lipophilic | ClogP | Influences membrane permeability and interaction with hydrophobic pockets. atlantis-press.comatlantis-press.com |

| Electronic | HOMO Energy (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons in a reaction. biolscigroup.us |

| Electronic | Dipole Moment (µ) | A low dipole moment might improve activity by facilitating entry into non-polar binding sites. biolscigroup.us |

| Steric/Topological | Molecular Weight (MW) | Affects how the molecule fits within the target's binding site. atlantis-press.com |

| Thermodynamic | Polar Surface Area (PSA) | Correlates with passive molecular transport through membranes. mdpi.com |

Computational Chemistry for Reaction Pathway Analysis and Synthesis Prediction

Computational chemistry offers powerful tools for planning and optimizing the synthesis of chemical compounds. Retrosynthesis prediction, a key technique in this area, involves breaking down a target molecule into simpler, commercially available precursors. nih.gov

Modern approaches to synthesis prediction often employ machine learning models trained on vast databases of known chemical reactions. researchgate.net These tools can suggest one-step retrosynthetic disconnections and prioritize them based on the likelihood of the corresponding forward reaction being successful. By repeatedly applying this process, a complete synthesis pathway can be designed. nih.gov For this compound, a retrosynthetic analysis might propose a key disconnection at the amide bond, suggesting butyric acid (or an activated derivative like butyryl chloride) and 2-mercaptoethylamine as the immediate precursors.

Furthermore, computational chemistry methods like Density Functional Theory (DFT) can be used to analyze potential reaction pathways in detail. biolscigroup.us By calculating the energy profiles of different reaction mechanisms, researchers can identify the most energetically favorable route, predict potential byproducts, and optimize reaction conditions (e.g., temperature, catalyst) before any experiments are conducted in the lab. This can save significant time and resources in the synthesis process.

Bioinformatics Approaches for Pathway and Network Analysis

Once a compound like this compound is found to have biological activity, bioinformatics tools are essential for understanding its broader impact on cellular systems. If, for example, treating cells with the compound leads to changes in gene expression, transcriptomic data (from RNA-sequencing) can be analyzed to uncover the underlying molecular mechanisms.

The typical workflow involves:

Identifying Differentially Expressed Genes (DEGs): Statistical analysis is used to find genes that are significantly up- or down-regulated upon treatment with the compound. biorxiv.org

Pathway Enrichment Analysis: The list of DEGs is then analyzed using databases like Gene Ontology (GO) and REACTOME. biorxiv.org This analysis identifies biological pathways or cellular processes that are over-represented in the dataset. nih.gov For instance, results might show that the upregulated genes are primarily involved in "extracellular matrix organization," while downregulated genes are enriched in "translation," providing clues to the compound's function. biorxiv.org

Network Construction: The identified genes and proteins can be used to build protein-protein interaction (PPI) networks using databases like IMEx and visualization software like Cytoscape. biorxiv.org Analyzing these networks can reveal key "hub" genes that may be central to the compound's mode of action.

This systems-level analysis can generate new hypotheses about the compound's targets and off-target effects, guiding further experimental validation.

Predictive Modeling of Biological Activity and Selectivity

Predictive modeling, which encompasses QSAR and other machine learning techniques, is a cornerstone of modern computational drug discovery. nih.gov These models are built to predict not only the biological activity of a compound but also its selectivity towards a specific target over others.

For this compound, one could develop separate predictive models (e.g., QSAR or neural networks) for its activity against a primary target and one or more off-targets. mdpi.com By training these models on datasets of diverse compounds, it becomes possible to identify the molecular features that govern selectivity. For example, a model might learn that a specific substituent at one position of the molecule increases affinity for the desired target while decreasing it for an off-target.

These predictive models can then be used for large-scale in silico screening of virtual compound libraries. nih.gov This allows researchers to computationally evaluate thousands or even millions of potential derivatives of this compound, identifying a small subset with a high predicted activity and selectivity profile for subsequent synthesis and experimental testing. nih.gov This dramatically increases the efficiency of the drug discovery process.

Future Perspectives and Translational Research Avenues

Identification of Novel Biological Targets for N-(2-mercaptoethyl)butyramide

A primary avenue for future research lies in the comprehensive identification and validation of the biological targets of this compound. Given its structural similarity to butyrate (B1204436), a well-established inhibitor of histone deacetylases (HDACs), it is highly probable that this compound also exerts its effects through the modulation of HDAC activity. nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones. nih.govmdpi.com This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov

Inhibitors of HDACs can induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced genes, including tumor suppressor genes. nih.govmdpi.com This mechanism underlies the anticancer activity of many HDAC inhibitors. nih.gov Future studies should therefore focus on:

Enzymatic Assays: Directly testing the inhibitory activity of this compound against a panel of HDAC isoforms to determine its potency and selectivity. This is crucial as different HDAC isoforms have distinct biological functions, and isoform-selective inhibitors may offer improved therapeutic indices. mdpi.com

Cell-Based Assays: Assessing the effect of this compound on histone acetylation levels in various cell lines. Western blotting for acetylated histones (e.g., acetyl-H3, acetyl-H4) is a standard method for this purpose.

Proteomics and Target Identification: Employing advanced proteomics techniques, such as chemical proteomics or thermal proteome profiling, to identify direct binding partners of this compound within the cellular proteome. This could confirm HDACs as primary targets and potentially reveal novel, off-target interactions that contribute to its biological activity.

Beyond HDACs, the presence of a thiol group in this compound suggests the possibility of interactions with other biological targets through redox-dependent mechanisms or by acting as a metal chelator. Investigating these possibilities could uncover additional mechanisms of action and broaden the therapeutic potential of this compound.

Rational Design of Enhanced this compound Analogues

Building upon a deeper understanding of its biological targets, the rational design of novel analogues of this compound represents a promising strategy for enhancing its therapeutic properties. The goal of such medicinal chemistry efforts would be to improve potency, selectivity, and pharmacokinetic properties. Key approaches include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to the butyramide (B146194), mercaptoethyl, and amide linker regions of the molecule. qub.ac.ukmdpi.com For instance, altering the length of the alkyl chain of the butyramide moiety could influence binding affinity within the active site of HDACs.

Bioisosteric Replacement: Replacing the thiol group with other zinc-binding groups, such as hydroxamic acid, carboxylate, or other functionalities known to interact with the zinc ion in the active site of HDACs. nih.gov This could lead to analogues with different inhibitory profiles and potentially improved drug-like properties.

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict the binding modes of this compound and its designed analogues with their target proteins, such as various HDAC isoforms. researchgate.net This can guide the design of new compounds with optimized interactions.

An example of the type of data that could be generated from such studies is presented in the interactive table below, which hypothetically illustrates the results of an SAR study on a series of this compound analogues.

| Compound ID | Modification | Target | IC50 (µM) |

| NEMB-001 | N/A (Parent Compound) | HDAC1 | 15.2 |

| NEMB-002 | Propionamide instead of Butyramide | HDAC1 | 25.8 |

| NEMB-003 | Pentanamide instead of Butyramide | HDAC1 | 10.5 |

| NEMB-004 | Hydroxamic acid instead of Thiol | HDAC1 | 0.8 |

| NEMB-005 | Phenylacetamide instead of Butyramide | HDAC1 | 5.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Advanced Delivery Systems for Research Applications

The development of advanced drug delivery systems is crucial for optimizing the therapeutic potential of this compound in preclinical research settings. Such systems can address challenges related to solubility, stability, and targeted delivery. Future research in this area could explore:

Nanoparticle-based Formulations: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or micelles, could enhance its solubility and stability in biological fluids. nih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific stimuli within the target microenvironment, such as changes in pH or redox potential. For example, a redox-sensitive nanocarrier could be engineered to release its payload in the reductive environment of tumor cells. nih.gov

Targeted Delivery: Conjugating the delivery system with targeting ligands, such as antibodies or peptides, that recognize specific receptors overexpressed on the surface of target cells (e.g., cancer cells). This would increase the local concentration of the compound at the desired site of action, potentially enhancing efficacy and reducing off-target effects.

Integration of this compound Research with Systems Biology

To gain a holistic understanding of the cellular effects of this compound, its investigation should be integrated with systems biology approaches. This would involve moving beyond a single-target perspective to a network-level analysis of its impact on cellular processes. Key strategies include:

Transcriptomics: Performing RNA sequencing (RNA-seq) to analyze global changes in gene expression in response to treatment with this compound. This can reveal the downstream pathways and biological processes modulated by the compound.

Proteomics: Utilizing mass spectrometry-based proteomics to quantify changes in the cellular proteome following treatment. This can provide insights into the functional consequences of the observed gene expression changes.

Metabolomics: Analyzing the metabolic profile of cells treated with this compound to understand its impact on cellular metabolism.

Integrative 'Omics' Analysis: Combining data from transcriptomics, proteomics, and metabolomics to construct comprehensive models of the compound's mechanism of action. This can help to identify key signaling nodes and pathways that are perturbed by the compound and may reveal unexpected therapeutic opportunities.

Ethical Considerations in Future Mechanistic Studies of Related Compounds

As research into this compound and its analogues progresses, particularly in the context of their potential as HDAC inhibitors for diseases like cancer, it is imperative to uphold rigorous ethical standards. researchgate.net Future mechanistic studies should be designed and conducted with the following considerations in mind:

Preclinical Model Selection: The choice of animal models for in vivo studies should be carefully justified to ensure their relevance to the human disease being studied. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to in all animal research.

Informed Consent in Clinical Trials: Should any analogue of this compound advance to clinical trials, the process of obtaining informed consent from participants must be transparent and comprehensive. researchgate.net Patients should be fully informed about the potential risks and benefits of the investigational drug, as well as alternative treatment options.

Data Integrity and Transparency: All research findings, both positive and negative, should be reported accurately and transparently to ensure an unbiased understanding of the compound's properties. This is crucial for the responsible development of new therapeutic agents.

Benefit-Risk Assessment: A continuous and thorough assessment of the potential benefits versus the risks of treatment with these compounds must be conducted throughout the research and development process.

By addressing these future perspectives and adhering to strict ethical guidelines, the scientific community can work towards fully elucidating the therapeutic potential of this compound and its future generations of analogues.

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodology : Follow IUPAC nomenclature and detail reaction parameters (solvent, temperature, catalyst). Include spectral data (NMR/IR) in supplementary materials. Use SI units and significant figures consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.